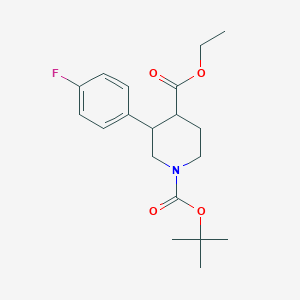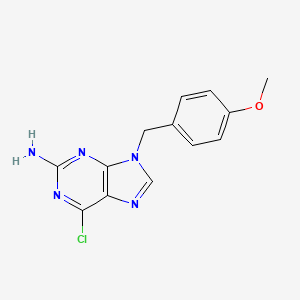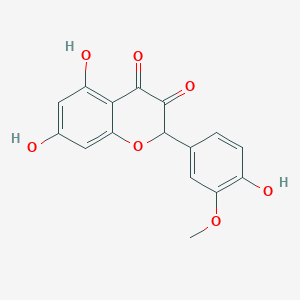![molecular formula C15H21NO7 B8103194 benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B8103194.png)
benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate is an intricate organic compound with potential applications in various scientific fields. Its molecular structure includes a benzyl group, a methoxyoxane ring, and a carbamate moiety, making it a unique molecule of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate typically involves the following steps:
Formation of the Methoxyoxane Ring: : The starting materials undergo cyclization to form the oxane ring. This process often requires catalysts and specific reaction conditions, such as acidic or basic environments.
Functional Group Introduction: : Hydroxy and methoxy groups are introduced through selective reactions like hydroxylation and methoxylation, using reagents like hydrogen peroxide and methanol.
Benzylation and Carbamation: : The benzyl group is introduced using benzyl chloride under suitable conditions. The carbamate moiety is formed through a reaction with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes with considerations for efficiency, cost, and safety. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes: Benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: : Conversion of hydroxy groups to carbonyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of carbamate to amine using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution at the benzyl group using nucleophiles like thiols or amines.
Oxidizing Agents: : Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Acidic or basic catalysts for cyclization and functional group modifications.
Oxidation: : Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Formation of primary amines.
Substitution: : Derivatives with altered benzyl groups, such as benzylthiols or benzylamines.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Catalysis: : Can act as a ligand in catalyzed reactions.
Enzyme Inhibition: : Potential inhibitor for enzymes due to its carbamate group.
Molecular Probes: : Used in studying molecular interactions and pathways.
Drug Development: : Potential precursor for pharmaceutical compounds.
Therapeutic Agents: : Possible use in developing drugs targeting specific biological pathways.
Polymer Science: : Utilized in creating functional polymers.
Materials Science: : Component in the synthesis of advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through:
Binding to Enzymes: : The carbamate group can form stable complexes with enzyme active sites, inhibiting their function.
Cellular Pathways: : Modulation of biochemical pathways involving hydroxylation and oxidation reactions.
Comparison with Similar Compounds
Similar Compounds:
Benzyl N-methylcarbamate: : Similar structure but with a methyl group instead of a methoxyoxane ring.
Phenyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate: : Phenyl group instead of benzyl group.
Uniqueness: Benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate is unique due to its:
Structural Complexity: : Combination of benzyl, methoxyoxane, and carbamate groups.
Functional Diversity: : Various reactive sites allowing for diverse chemical modifications and interactions.
This compound's intricate structure and multifaceted properties make it a valuable molecule in scientific research and industrial applications, bridging chemistry, biology, medicine, and technology.
Properties
IUPAC Name |
benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBPGJIPRBQAE-GNMOMJPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8103129.png)
![[Leu5]-Enkephalin TFA(58822-25-6(free bas))](/img/structure/B8103135.png)

![[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride](/img/structure/B8103162.png)
![6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8103171.png)
![4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B8103174.png)
![tert-butyl N-[5-(2-chloroacetamido)pentyl]carbamate](/img/structure/B8103184.png)
![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8103191.png)


![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate](/img/structure/B8103208.png)

